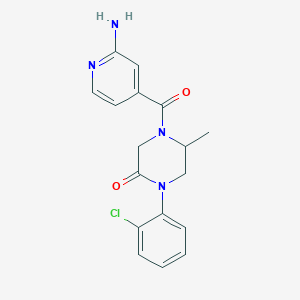

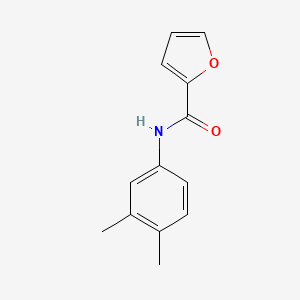

![molecular formula C17H15N3S2 B5613322 2,6-bis[(2-pyridinylthio)methyl]pyridine](/img/structure/B5613322.png)

2,6-bis[(2-pyridinylthio)methyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-bis[(2-pyridinylthio)methyl]pyridine derivatives involves several key steps, including the nitro displacement of halogenated compounds, acidic hydrolysis, and cyclodehydration reactions. For instance, novel pyridine-containing aromatic dianhydride monomers are synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, followed by acidic hydrolysis of the intermediate tetranitrile and cyclodehydration of the resulting tetraacid (Wang et al., 2006).

Molecular Structure Analysis

The molecular structures of complexes formed by 2,6-bis[(2-pyridinylthio)methyl]pyridine and its derivatives often involve coordination to metal ions through nitrogen and sulfur atoms, leading to a variety of geometries. The structure and stability of these complexes can be significantly influenced by the nature of the substituents on the pyridine rings and the metal ions involved. Detailed analysis of these structures provides insights into the bonding modes and electronic properties of these compounds. For example, complexes of the pyridine-based, tridentate, sulfur-containing ligands have been reported, demonstrating the versatility of these ligands in forming coordination compounds with different metal ions (Teixidor et al., 1989).

Chemical Reactions and Properties

2,6-Bis[(2-pyridinylthio)methyl]pyridine and its derivatives participate in a range of chemical reactions, including coordination to various metal ions, redox reactions, and catalytic processes. These reactions exploit the ligand's ability to stabilize different oxidation states of metals and to facilitate electron transfer processes. The chemical properties of these compounds are crucial for their application in catalysis, where they can enhance the efficiency and selectivity of chemical transformations.

Physical Properties Analysis

The physical properties of 2,6-bis[(2-pyridinylthio)methyl]pyridine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structures. Many of these compounds exhibit good solubility in common organic solvents, high thermal stability, and the ability to form strong and flexible films. These properties are particularly important for their use in material science applications, including the development of polyimides with low dielectric constants and high mechanical strength (Wang et al., 2006).

Propiedades

IUPAC Name |

2,6-bis(pyridin-2-ylsulfanylmethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S2/c1-3-10-18-16(8-1)21-12-14-6-5-7-15(20-14)13-22-17-9-2-4-11-19-17/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQHOHXFQOEXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC2=NC(=CC=C2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

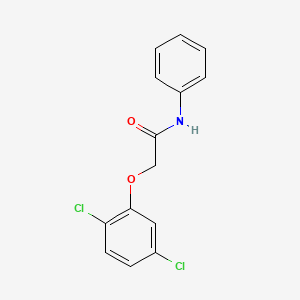

![6,8-dimethyl-2-{[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5613258.png)

![1-tert-butyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5613264.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5613272.png)

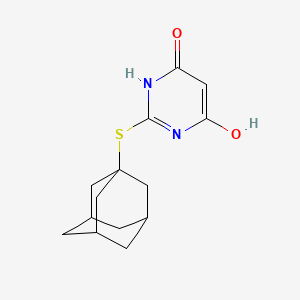

![8,8-dimethyl-3-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5613276.png)

![2-ethyl-7-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B5613293.png)

![ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5613305.png)

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613314.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5613320.png)

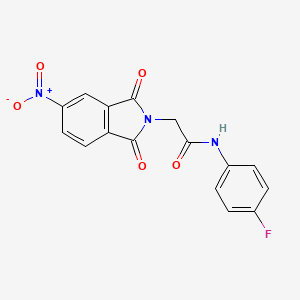

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B5613335.png)